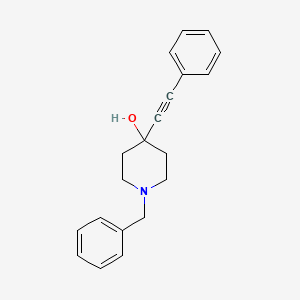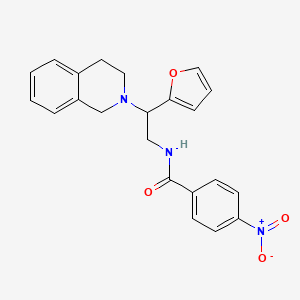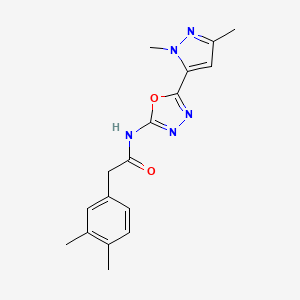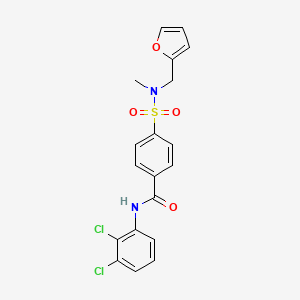
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, also known as DCPA, is a synthetic compound that belongs to the class of coumarins. It is a white crystalline solid that is soluble in water and ethanol. DCPA has been used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and Physiological Effects
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been shown to have antioxidant and anti-inflammatory effects. It has been demonstrated to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized. (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been shown to have low toxicity and can be used at relatively high concentrations in vitro. However, (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has some limitations for lab experiments. It is insoluble in organic solvents, which can make it difficult to use in certain assays. In addition, (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has a short half-life in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. One area of research is the development of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. Further studies are needed to fully understand the molecular targets of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid and its downstream effects. In addition, more research is needed to evaluate the potential therapeutic applications of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, particularly in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid can be synthesized through a multi-step process starting from salicylaldehyde and acetylacetone. The first step involves the condensation of salicylaldehyde and acetylacetone to form 3-(2-hydroxyphenyl)-1-(2,4-pentanedionyl)prop-2-en-1-one. This intermediate is then cyclized using a base catalyst to form 3-(2-hydroxyphenyl)-2H-chromen-2-one. The final step involves the reduction of the carbonyl group using a reducing agent to form (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid.
Applications De Recherche Scientifique
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBOHHSPEYSM-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)


![N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555904.png)
![2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2555906.png)
![N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide](/img/structure/B2555907.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2555910.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)
